physical properties of 6-Methylpyridine-2-boronic acid, mono-lithium salt
physical properties of 6-Methylpyridine-2-boronic acid, mono-lithium salt
An In-depth Technical Guide to the Physical Properties of 6-Methylpyridine-2-boronic acid, mono-lithium salt
Introduction
6-Methylpyridine-2-boronic acid, mono-lithium salt (CAS Number: 1256345-49-9) is a specialized heterocyclic organoboron compound.[1][2] Such reagents are of significant interest to researchers and drug development professionals, primarily for their utility as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] The presence of the pyridine ring and the boronic acid functionality allows for the strategic formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures prevalent in pharmaceuticals and advanced materials.[3]
This guide provides a comprehensive overview of the known physical and chemical properties of this lithium salt. As a senior application scientist, the narrative emphasizes not only the available data but also the underlying chemical principles and the practical considerations for its handling, characterization, and use in a research setting. The document is structured to provide both quick-reference data and in-depth explanations for key experimental and handling protocols.
Chemical Identity and Molecular Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and structure. The mono-lithium salt form suggests an ionic compound composed of a lithium cation (Li⁺) and a 6-methylpyridine-2-boronate anion.
Key Identifiers
A summary of the compound's essential identifiers is presented below.
| Property | Value | Source |
| Compound Name | 6-Methylpyridine-2-boronic acid, mono-lithium salt | [1][4] |
| CAS Number | 1256345-49-9 | [1] |
| Molecular Formula | C₆H₇BLiNO₂ | [4][5] |
| Molecular Weight | 142.88 g/mol | [1][5] |
| Exact Mass | 143.07300 Da | [1] |
| MDL Number | MFCD11053784 |
Structural Representation
The compound exists as an ionic salt. The boronic acid group [-B(OH)₂] of the parent molecule is deprotonated to form a boronate anion [-B(OH)O⁻], which is stabilized by the lithium cation. This ionic character significantly influences the compound's physical properties, such as solubility and melting point, compared to its free acid form.
Caption: Ionic interaction between the boronate anion and lithium cation.
Physicochemical Properties and Handling
While comprehensive experimental data for this specific salt is not widely published, we can infer key properties based on its structure and available safety documentation.
Summary of Physical Properties
| Property | Value | Remarks |
| Appearance | Data not available | Typically, such salts are white to off-white crystalline solids. |
| Melting Point | Data not available | Ionic salts generally have high melting points; decomposition may occur before melting. |
| Boiling Point | Not applicable | Decomposes at elevated temperatures. |
| Solubility | Data not available | Expected to have some solubility in polar solvents. General studies show lithium salt solubilities vary greatly depending on the solvent system (e.g., ethanol, DMSO, acetonitrile).[6] |
Stability and Storage
Proper storage is critical to maintain the integrity of organoboron reagents.
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Recommended Storage: Store in tightly closed vessels in a freezer at temperatures under -20°C.[1] An inert atmosphere (e.g., argon or nitrogen) is also recommended.
-
Causality: This stringent storage protocol is necessary for two primary reasons. Firstly, boronic acids and their derivatives can be susceptible to oxidation. Secondly, the boronic acid moiety can undergo dehydration to form boroxines (cyclic anhydrides), especially if exposed to heat or non-anhydrous conditions. Storing at low temperatures under an inert atmosphere minimizes these degradation pathways, ensuring the reagent's reactivity and purity.
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Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[1]
Analytical Characterization Workflow
For any research application, especially in drug development, verifying the identity and purity of starting materials is a non-negotiable, self-validating step. While suppliers may provide a Certificate of Analysis (CoA), independent verification is best practice.
Caption: A standard workflow for the analytical verification of a chemical reagent.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure.
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Methodology:
-
Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra.
-
¹H NMR Analysis: Expect to see signals corresponding to the three distinct protons on the pyridine ring and a singlet for the methyl (CH₃) group protons.
-
¹³C NMR Analysis: Expect signals for the six unique carbon atoms in the molecule.
-
¹¹B NMR Analysis: This is crucial for boron-containing compounds. A characteristic broad signal is expected, and its chemical shift can provide information about the coordination environment of the boron atom.
-
-
Expert Insight: The choice of solvent is critical. The salt's ionic nature may limit its solubility in less polar solvents like CDCl₃. Starting with DMSO-d₆ is a robust choice. The presence of residual water in the solvent can sometimes affect the appearance of the boronate signals.
2. Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) mass spectrometer.
-
Analysis: In negative ion mode, look for the mass of the boronate anion. In positive ion mode, the lithium cation may be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass (143.07300 Da), which validates the elemental formula.[1]
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Safety and Handling
Based on available Material Safety Data Sheet (MSDS) information, this compound must be handled with appropriate care in a laboratory setting.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should be performed inside a chemical fume hood to avoid inhalation.[1]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]
-
-
Disposal: The compound should be treated as special waste and disposed of by a licensed disposal company in accordance with local, national, and regional regulations.[1] Do not allow the material to enter drains or water courses.[1]
Conclusion
References
-
Chemsrc. Lithium hydrogen-6-methylpyridine-2-boronate | CAS#:1256345-49-9. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53397203, 6-Methylpyridine-2-boronic acid, mono-lithium salt. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2762742, 6-Methylpyridine-2-boronic acid. [Link]
-
eScholarship.org. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. [Link]
Sources
- 1. CAS#:1256345-49-9 | Lithium hydrogen-6-methylpyridine-2-boronate | Chemsrc [chemsrc.com]
- 2. 1256345-49-9|6-Methylpyridine-2-boronic acid, mono-lithium salt|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Methylpyridine-2-boronic acid, mono-lithium salt | C6H7BLiNO2 | CID 53397203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3D-GAC34549 - 6-methylpyridine-2-boronic-acid-mono-lithium… [cymitquimica.com]
- 6. escholarship.org [escholarship.org]
